9-Chloro-4,7-diaza-nonyl Ethyl Phosphate
Description
9-Chloro-4,7-diaza-nonyl Ethyl Phosphate is a structurally complex organophosphorus compound characterized by a nine-carbon (nonyl) backbone containing nitrogen atoms at positions 4 and 7, a chlorine substituent at position 9, and an ethyl phosphate moiety. Analytical characterization of such compounds typically involves HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and HNMR for structural elucidation .
Properties
Molecular Formula |
C₉H₂₂ClN₂O₄P |
|---|---|
Molecular Weight |
288.71 |
Synonyms |
3-((2-((2-Chloroethyl)amino)ethyl)amino)propyl Ethyl Hydrogen Phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
9-Hydroxy-4,7-diaza-nonyl Phosphate (Cyclophosphamide Impurity 3)
- Structural Differences: Substituent at C9: Hydroxyl (-OH) group in 9-Hydroxy-4,7-diaza-nonyl Phosphate vs. chlorine (-Cl) in 9-Chloro-4,7-diaza-nonyl Ethyl Phosphate. Phosphate Group: The phosphate in 9-Hydroxy-4,7-diaza-nonyl Phosphate lacks an ethyl ester, differing from the ethyl phosphate moiety in the target compound.
- Physicochemical Properties :
- The chlorine atom increases lipophilicity (logP) and chemical stability compared to the hydroxyl group, which may enhance membrane permeability but reduce aqueous solubility .
- The ethyl phosphate group in the target compound could alter metabolic pathways, as esterified phosphates are often substrates for hydrolytic enzymes.
- Analytical Data: HPLC: Retention times would differ due to polarity changes (chloro vs. hydroxy). MS: The molecular ion peak for 9-Chloro-4,7-diaza-nonyl Ethyl Phosphate would be 34.5 Da higher than 9-Hydroxy-4,7-diaza-nonyl Phosphate (Cl ≈ 35.5 Da vs. OH ≈ 17 Da + ethyl phosphate addition). HNMR: A downfield shift for the C9 proton in the hydroxy analog (δ ~4.5 ppm) would be absent in the chloro variant, replaced by a singlet for the chlorine-bearing carbon .
Cabozantinib N-oxide (CAS 1621681-63-7)
- While structurally distinct (a tyrosine kinase inhibitor metabolite), Cabozantinib N-oxide shares analytical methodologies with the target compound. Both require HPLC for purity profiling and MS/HNMR for structural confirmation. However, Cabozantinib N-oxide’s aromatic core and lack of phosphate groups result in markedly different chromatographic and spectral profiles .
Cefmetazole Impurity 9
- As a β-lactam antibiotic-related impurity, this compound differs fundamentally in backbone structure but highlights the role of phosphate-containing impurities in drug degradation. Comparative studies emphasize the importance of phosphate group positioning in stability and reactivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Analytical Differences
Research Findings
- Substituent Impact: The chlorine in 9-Chloro-4,7-diaza-nonyl Ethyl Phosphate likely reduces metabolic clearance compared to the hydroxyl analog, which may undergo rapid oxidation or conjugation .
- Synthetic Relevance : The ethyl phosphate group could serve as a protecting group in phosphoramidate-based prodrugs, a strategy used in antiviral agents like Remdesivir.
- Degradation Pathways : Hydroxy analogs are more prone to hydrolysis, while chloro variants may exhibit photodegradation risks due to C-Cl bond lability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
